molecular formula C11H24Cl2N2O B8215113 N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride

N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B8215113
M. Wt: 271.22 g/mol
InChI Key: PRJLCPCCVPYKKQ-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O2ClH It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with oxan-4-ylmethyl groups. One common method includes the reaction of piperidin-4-amine with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxan-4-ylmethyl ketones.

    Reduction: Formation of piperidin-4-amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride
  • 1-{[5-(oxan-4-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine dihydrochloride

Uniqueness

N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the oxan-4-ylmethyl group attached to the piperidine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-5-12-6-2-11(1)13-9-10-3-7-14-8-4-10;;/h10-13H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJLCPCCVPYKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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